(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers and Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester): A Technical Guide for Researchers and Drug Development Professionals
(R)-NODAGA-tris(t-Bu ester) is a bifunctional chelating agent playing a crucial role in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. Its structure allows for the stable chelation of radiometals, while a reactive carboxylic acid group enables covalent conjugation to biomolecules such as peptides and antibodies. This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and a visual representation of its application workflow.
Core Chemical Properties
(R)-NODAGA-tris(t-Bu ester) is a macrocyclic chelator based on a 1,4,7-triazacyclononane (B1209588) (NOTA) scaffold. The tert-butyl ester groups serve as protecting groups for the carboxylic acid functionalities, which are essential for metal chelation. These protecting groups can be removed under acidic conditions after the conjugation to a biomolecule.
| Property | Value |
| Chemical Name | 2-[1,4,7-Triazacyclononan-1-yl-4,7-bis(tBu-ester)]-1,5-pentanedioic acid[1] |
| Synonyms | (R)-NODA-GA(tBu)3, NOTA-GA-(COOt-Bu)3, NODAGA-tris(t-Butyl ester)[2] |
| Molecular Formula | C₂₇H₄₉N₃O₈[1][3][4][5][6] |
| Molecular Weight | 543.7 g/mol [1][3][4][5][6] |
| CAS Number | 1252799-47-5[3][][8] |
| Appearance | White to yellowish powder[8] or solid[] |
| Purity | >95% or >96%[3][9] |
| Storage Conditions | Store in a freezer at -20°C in a dark place under an inert atmosphere.[] |
| Primary Application | Chelating agent for radiolabeling peptides and antibodies with radionuclides like ⁶⁸Ga, ¹¹¹In, and ⁶⁴Cu for PET imaging.[8] |
Experimental Protocols
The use of (R)-NODAGA-tris(t-Bu ester) in the development of radiopharmaceuticals involves a multi-step process, beginning with the activation of its carboxylic acid, followed by conjugation to a biomolecule, and finally, radiolabeling.
Activation of the Carboxylic Acid for Bioconjugation
To conjugate (R)-NODAGA-tris(t-Bu ester) to a primary amine on a biomolecule (e.g., the lysine (B10760008) residue of a peptide), its carboxylic acid group must first be activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
(R)-NODAGA-tris(t-Bu ester)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous and amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve (R)-NODAGA-tris(t-Bu ester) and NHS (typically 1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add the coupling agent, DCC or EDC (typically 1.1-1.5 equivalents), to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. This can be removed by filtration.
-
The resulting solution containing the activated (R)-NODAGA-tris(t-Bu ester)-NHS ester can be used directly for conjugation or purified by chromatography if necessary.
Conjugation to a Biomolecule (e.g., Peptide)
The activated NHS ester of (R)-NODAGA-tris(t-Bu ester) readily reacts with primary amines on biomolecules to form a stable amide bond.
Materials:
-
Activated (R)-NODAGA-tris(t-Bu ester)-NHS ester solution
-
Biomolecule with a primary amine (e.g., peptide)
-
Aqueous buffer with a pH of 8.0-9.0 (e.g., sodium bicarbonate or borate (B1201080) buffer)
-
Organic co-solvent (e.g., DMF or DMSO) if the biomolecule has limited aqueous solubility
Procedure:
-
Dissolve the biomolecule in the aqueous buffer. An organic co-solvent can be added if needed, but the final concentration should be kept low to avoid denaturation of the biomolecule.
-
Add the activated (R)-NODAGA-tris(t-Bu ester)-NHS ester solution to the biomolecule solution. A molar excess of the activated chelator is typically used.
-
Gently mix the reaction solution and allow it to react for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature should be determined empirically for the specific biomolecule.
-
The resulting conjugate can be purified using methods such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove excess chelator and byproducts.
Deprotection of tert-Butyl Esters
Prior to radiolabeling, the tert-butyl ester protecting groups on the NODAGA moiety must be removed to allow for efficient chelation of the radiometal. This is typically achieved by treatment with a strong acid.
Materials:
-
Purified NODAGA(t-Bu)₃-biomolecule conjugate
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS) and water) to prevent side reactions
Procedure:
-
Dissolve the purified conjugate in a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) with small amounts of scavengers.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
The deprotected conjugate can be precipitated with cold diethyl ether, collected by centrifugation, and washed to remove residual acid and scavengers.
-
The final deprotected product should be thoroughly dried and can be purified by RP-HPLC.
Radiolabeling with Gallium-68 (⁶⁸Ga)
The deprotected NODAGA-biomolecule conjugate is now ready for radiolabeling. Gallium-68 is a commonly used positron-emitting radionuclide for PET imaging.
Materials:
-
Deprotected NODAGA-biomolecule conjugate
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) or HEPES buffer
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification
Procedure:
-
The ⁶⁸GaCl₃ eluate from the generator is typically purified and concentrated.
-
The purified ⁶⁸GaCl₃ is added to a solution of the deprotected NODAGA-biomolecule conjugate in a suitable buffer (e.g., sodium acetate or HEPES) to maintain an optimal pH for labeling (typically between 3.5 and 4.5).
-
The reaction mixture is heated. For NODAGA conjugates, labeling can often be achieved at room temperature, but gentle heating (e.g., 5-15 minutes at 60-95°C) can improve radiolabeling efficiency.
-
The radiolabeling efficiency is monitored by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.
-
Once the desired radiochemical purity is achieved, the final radiolabeled product is purified, often using a C18 Sep-Pak cartridge, to remove any unchelated ⁶⁸Ga.
-
The purified radiopharmaceutical is then formulated in a physiologically compatible solution for administration.
Visualizing the Workflow
The following diagrams illustrate the key processes in the application of (R)-NODAGA-tris(t-Bu ester) for the development of a PET imaging agent.
Caption: Activation of (R)-NODAGA-tris(t-Bu ester) and conjugation to a biomolecule.
Caption: Deprotection of the conjugate and subsequent radiolabeling to form the final PET agent.
Conclusion
(R)-NODAGA-tris(t-Bu ester) is a valuable and versatile tool for researchers and professionals in the field of drug development and molecular imaging. Its well-defined chemical properties and established protocols for activation, conjugation, and radiolabeling facilitate the creation of targeted PET imaging agents. The ability to stably chelate medically relevant radionuclides like Gallium-68 makes it a key component in the advancement of non-invasive diagnostic techniques for a variety of diseases, including cancer. This guide provides a foundational understanding of its core attributes and practical application, empowering scientists to effectively utilize this important chelating agent in their research and development endeavors.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. 68 Ga-labeling of internalizing RGD (iRGD) peptide functionalized with DOTAGA and NODAGA chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. macrocyclics.com [macrocyclics.com]
- 8. mdpi.com [mdpi.com]
- 9. (R)-NODA-GA(tBu)3 - www.chematech-mdt.com [chematech-mdt.com]
